molecular formula C10H11N B159781 3-Methyl-5,6-dihydroquinoline CAS No. 133092-30-5

3-Methyl-5,6-dihydroquinoline

Cat. No.: B159781
CAS No.: 133092-30-5
M. Wt: 145.2 g/mol
InChI Key: RSMDRDLCIBYIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5,6-dihydroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

133092-30-5

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

IUPAC Name

3-methyl-5,6-dihydroquinoline

InChI

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h3,5-7H,2,4H2,1H3

InChI Key

RSMDRDLCIBYIQQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CCC2)N=C1

Canonical SMILES

CC1=CC2=C(C=CCC2)N=C1

Synonyms

Quinoline, 5,6-dihydro-3-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the crude product of Step 1 (4.2 g, 13.9 mmol) in dichloromethane (100 ml) at -40° was treated portionwise with 86% 3-chloroperoxybenzoic acid (3.0 g, 14.9 mmol). After 30 min, the mixture was warmed to room temperature, washed with 2N-NaOH (2×100 ml), dried (MgSO4), and evaporated in vacuo. The residue was dissolved in 1N-H2SO4 (100 ml) and the solution washed with ether (3×100 ml), basified with sodium carbonate, and extracted with dichoromethane (3×100 ml). The chlorinated extracts were dried (MgSO4) and evaporated in vacuo. The residue was distilled to give the product (1.79 g) as an oil.
Name
crude product
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.